

# spectroscopic analysis of 4-Chloro-6methylpyridin-2-amine and related compounds

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Compound of Interest

Compound Name: 4-Chloro-6-methylpyridin-2-amine

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# Spectroscopic Analysis of 4-Chloro-6methylpyridin-2-amine: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of **4-Chloro-6-methylpyridin-2-amine** and its related isomers and analogs. Due to the limited availability of direct experimental spectra for **4-Chloro-6-methylpyridin-2-amine**, this document leverages data from structurally similar compounds to predict and understand its spectroscopic properties. This approach allows for a comprehensive examination of the influence of substituent positions on spectral characteristics.

## **Compound Structures and IUPAC Names**

A clear understanding of the structural isomers is crucial for interpreting their spectroscopic differences.



Compound Name	Structure
4-Chloro-6-methylpyridin-2-amine	
6-Chloro-4-methylpyridin-2-amine	
2-Amino-4-chloro-6-methylpyrimidine	-
4-Methylpyridin-2-amine	-

## **Comparative Spectroscopic Data**

The following tables summarize the available and predicted spectroscopic data for **4-Chloro-6-methylpyridin-2-amine** and its analogs.

### <sup>1</sup>H NMR Spectroscopy

Proton Nuclear Magnetic Resonance ( $^{1}H$  NMR) data provides insights into the chemical environment of hydrogen atoms in a molecule. The chemical shifts ( $\delta$ ) are influenced by the electronic effects of neighboring atoms and functional groups.

Table 1: <sup>1</sup>H NMR Chemical Shift Data (δ, ppm) in CDCl<sub>3</sub>

Compound	H3/H5	-СНз	-NH <sub>2</sub>	Reference
4-Chloro-6- methylpyridin-2- amine (Predicted)	~6.4-6.6	~2.3-2.5	~4.5-5.0	-
4-Methylpyridin- 2-amine	6.20, 6.37	2.16	4.68	[1]
2-Amino-6- methylpyridine	6.13, 6.32, 7.14	2.28	5.23	[2]

Note: Predicted values for **4-Chloro-6-methylpyridin-2-amine** are estimated based on the additive effects of chloro and amino substituents on the pyridine ring.



### <sup>13</sup>C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (<sup>13</sup>C NMR) provides information about the carbon skeleton of a molecule.

Table 2: <sup>13</sup>C NMR Chemical Shift Data (δ, ppm)

Compo und	C2	C3	C4	C5	C6	-СН₃	Referen ce
4-Chloro- 6- methylpy ridin-2- amine (Predicte d)	~158-162	~105-110	~148-152	~110-115	~155-160	~20-24	-
6-Chloro- 4-methyl- pyridine- 2-amine	159.2	108.1	149.5	111.4	156.7	21.3	SpectraB ase
2- Aminopyr idine	158.4	108.9	148.1	113.8	138.0	-	[3]
2- Chloropy ridine	150.2	123.0	139.3	127.3	149.8	-	[4]

Note: Predicted values for **4-Chloro-6-methylpyridin-2-amine** are estimated based on data from its isomers and related compounds.

### **FTIR Spectroscopy**

Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups based on their characteristic vibrational frequencies.



Table 3: Key FTIR Absorption Bands (cm<sup>-1</sup>)

Functional Group	Vibration Mode	4-Chloro-6- methyl-2- pyrimidinamin e	2-chloro-6- methyl pyridine	Reference
N-H	Stretching (Amine)	3450-3150 (broad)	-	[5]
С-Н	Stretching (Aromatic)	~3100-3000	~3100-3000	[6]
С-Н	Stretching (Aliphatic)	~2980-2850	~2980-2850	[6]
C=N, C=C	Ring Stretching	~1650-1450	~1600-1450	[5][6]
C-Cl	Stretching	~800-600	~800-600	[6]

### **Mass Spectrometry**

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M]+	Key Fragments	Reference
4-Chloro-6- methylpyridin-2-amine	142/144 (3:1 ratio)	Predicted: 127, 107, 78	[7]
2-Amino-4-chloro-6- methylpyrimidine	143/145 (3:1 ratio)	108	[8][9]
4-Methylpyridin-2- amine	108	93, 80, 67	[10]

The characteristic 3:1 isotopic pattern for the molecular ion of chlorinated compounds is a key diagnostic feature.



### **Experimental Protocols**

Detailed experimental protocols are essential for reproducing and verifying spectroscopic data.

#### **NMR Spectroscopy**

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a 5 mm NMR tube.
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- ¹H NMR Parameters:
  - Pulse sequence: Standard single-pulse experiment.
  - Spectral width: -2 to 12 ppm.
  - Number of scans: 16-64.
  - Relaxation delay: 1-2 s.
- 13C NMR Parameters:
  - Pulse seguence: Proton-decoupled experiment.
  - Spectral width: 0 to 200 ppm.
  - Number of scans: 1024 or more, depending on sample concentration.
  - Relaxation delay: 2-5 s.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction.
   Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

#### FTIR Spectroscopy

Sample Preparation:



- Solid (KBr pellet): Mix ~1 mg of the compound with ~100 mg of dry KBr powder. Grind the
  mixture to a fine powder and press it into a transparent pellet.
- Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Parameters:
  - Spectral range: 4000-400 cm<sup>-1</sup>.
  - Resolution: 4 cm<sup>-1</sup>.
  - Number of scans: 16-32.
- Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

#### **Mass Spectrometry**

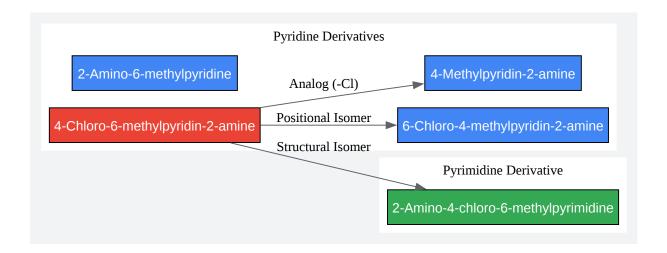
- Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
- ESI-MS Parameters:
  - Infuse the sample solution into the ESI source.
  - Acquire data in positive ion mode.
- EI-MS Parameters:
  - Introduce the sample via a direct insertion probe or a GC inlet.
  - Electron energy: 70 eV.



 Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

#### **Visualizations**

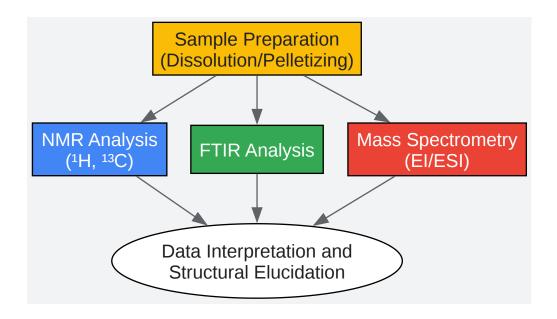
The following diagrams illustrate the relationships between the compounds and a general workflow for their analysis.



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Caption: Relationship between **4-Chloro-6-methylpyridin-2-amine** and its analogs.





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Caption: General workflow for spectroscopic analysis.

#### Conclusion

This guide provides a framework for the spectroscopic analysis of **4-Chloro-6-methylpyridin-2-amine** by comparing it with its structural isomers and analogs. The provided data tables and experimental protocols serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis. The predictive nature of the data for the target compound highlights the importance of comparative analysis in the absence of direct experimental evidence and underscores the need for further experimental investigation to fully characterize this compound.

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